![molecular formula C18H16O2 B2503702 15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid CAS No. 13294-87-6](/img/structure/B2503702.png)
15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid
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Overview
Description
This compound, also known as 11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid , has a molecular weight of 264.32 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H16O2/c1-18(17(19)20)10-15-11-6-2-4-8-13(11)16(18)14-9-5-3-7-12(14)15/h2-9,15-16H,10H2,1H3,(H,19,20)
. This indicates the molecular structure and arrangement of atoms in the compound. Physical And Chemical Properties Analysis
This compound has a melting point of 213-215°C . The compound is a powder in its physical form .Scientific Research Applications
Synthesis and Characterization
The intricate synthesis and detailed characterization of cyclohexaene carboxylic acid derivatives underline the foundational work in understanding the structural properties of these compounds. For instance, Rager and Willson (2000) reported the synthesis and NMR analysis of diastereoisomerically pure samples of 4-methyltetracyclo dodecene carboxylic acid derivatives. These compounds were prepared through sequential Diels-Alder reactions, showcasing the complex synthesis routes possible for such molecules (Rager & Willson, 2000).
Antibacterial Activity
Another significant area of research is the exploration of the antibacterial activities of derivatives of similar complex molecules. Li et al. (2013) synthesized Schiff bases from 16-isopropyl dimethyltetracyclo hexadecene dicarboxylic acid, derived from rosin through a Diels-Alder addition reaction. These compounds demonstrated notable antibacterial activities against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents (Li et al., 2013).
Material Science Applications
In material science, Villa et al. (2019) reported the design of hexakis compounds with carboxylic acid groups that exhibit aggregation-induced phosphorescence, water solubility, and metal-binding properties. Specifically, these compounds serve as selective and sensitive sensors for Pb2+ ions in water, highlighting their utility in environmental monitoring and material science applications (Villa et al., 2019).
Chemical Reactivity and Mechanistic Studies
Research also extends into the reactivity and mechanism of transformation of these compounds. So et al. (2003) investigated the anaerobic transformation of alkanes to fatty acids by a sulfate-reducing bacterium, indicating a complex biochemical process involving carboxylation and removal of carbon atoms. This study sheds light on the metabolic pathways and potential biotechnological applications of cyclohexaene carboxylic acid derivatives in environmental bioremediation (So et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 15-Methyltetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Once the targets and pathways are identified, it will be possible to describe these effects in detail.
properties
IUPAC Name |
15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-18(17(19)20)10-15-11-6-2-4-8-13(11)16(18)14-9-5-3-7-12(14)15/h2-9,15-16H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUFZVGNVQBKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13294-87-6 |
Source
|
Record name | 15-methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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